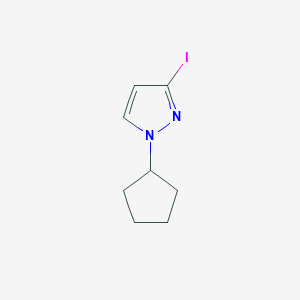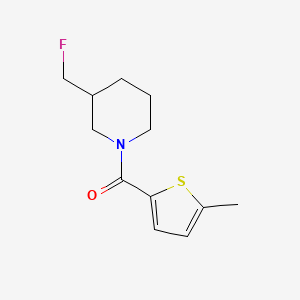![molecular formula C15H22ClN3 B15112808 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)
2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine is an organic compound that features a phenyl group attached to an ethanamine backbone, which is further substituted with a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation of the pyrazole: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Formation of the ethanamine backbone: This involves the reaction of the alkylated pyrazole with a suitable phenyl-substituted ethanamine derivative under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or phenyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The phenyl and ethanamine groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-phenyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
- 2-phenyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine
- 2-phenyl-N-[(1-butyl-1H-pyrazol-4-yl)methyl]ethanamine
Uniqueness
2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, which can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C15H22ClN3 |
|---|---|
分子量 |
279.81 g/mol |
IUPAC 名称 |
2-phenyl-N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-2-10-18-13-15(12-17-18)11-16-9-8-14-6-4-3-5-7-14;/h3-7,12-13,16H,2,8-11H2,1H3;1H |
InChI 键 |
OKPBJGMJPWFOGN-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)CNCCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15112728.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15112734.png)
![3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride](/img/structure/B15112741.png)
![6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one](/img/structure/B15112747.png)


![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112772.png)
![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112816.png)
![4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112824.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)

